3-amino-6-chloro-5-(dimethylamino)-N-pyridin-2-ylpyrazine-2-carboxamide;hydrochloride
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Overview
Description
3-amino-6-chloro-5-(dimethylamino)-N-pyridin-2-ylpyrazine-2-carboxamide;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a pyrazine ring substituted with amino, chloro, dimethylamino, and pyridinyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-chloro-5-(dimethylamino)-N-pyridin-2-ylpyrazine-2-carboxamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dichloropyridine with dimethylamine to introduce the dimethylamino group. This intermediate is then subjected to further reactions to introduce the amino and chloro groups on the pyrazine ring. The final step involves the formation of the hydrochloride salt to enhance the compound’s properties .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-purity reagents and controlled reaction conditions ensures the consistent production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
3-amino-6-chloro-5-(dimethylamino)-N-pyridin-2-ylpyrazine-2-carboxamide;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form corresponding amines.
Substitution: The chloro and amino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further modified for specific applications. These derivatives often exhibit enhanced biological or chemical properties, making them valuable in research and industry .
Scientific Research Applications
3-amino-6-chloro-5-(dimethylamino)-N-pyridin-2-ylpyrazine-2-carboxamide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-amino-6-chloro-5-(dimethylamino)-N-pyridin-2-ylpyrazine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-amino-6-chloro-5-methylpyridazine: Similar structure but lacks the dimethylamino and pyridinyl groups.
6-chloro-5-methyl-3-pyridazinamine: Another related compound with different substituents on the pyrazine ring
Uniqueness
The uniqueness of 3-amino-6-chloro-5-(dimethylamino)-N-pyridin-2-ylpyrazine-2-carboxamide;hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H14Cl2N6O |
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Molecular Weight |
329.18 g/mol |
IUPAC Name |
3-amino-6-chloro-5-(dimethylamino)-N-pyridin-2-ylpyrazine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H13ClN6O.ClH/c1-19(2)11-9(13)17-8(10(14)18-11)12(20)16-7-5-3-4-6-15-7;/h3-6H,1-2H3,(H2,14,18)(H,15,16,20);1H |
InChI Key |
IQSRFXLHVHIMAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(N=C1Cl)C(=O)NC2=CC=CC=N2)N.Cl |
Origin of Product |
United States |
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